2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
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Overview
Description
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is an organic compound with the molecular formula C8H18N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a methyl group and an amine group attached to a propyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is the kappa opioid receptor (KOR) . KOR is a type of opioid receptor in the brain that plays a key role in pain perception, mood regulation, and consciousness.
Mode of Action
This compound acts as an antagonist at the KOR . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. It has high affinity for human (3 nM), rat (21 nM), and mouse (22 nM) KOR, a ∼ 20-fold reduced affinity for human μ-opioid receptors (MORs; K (i) = 64 nM), and negligible affinity for δ-opioid receptors (K (i) > 4 μM) .
Pharmacokinetics
It is generally recommended to store the compound at room temperature , suggesting it is stable under normal conditions
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other substances, pH, temperature, and the specific characteristics of the biological environment where the compound is administered. As with many compounds, it is recommended to store this compound at room temperature , suggesting that extreme temperatures could potentially affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine typically involves the reaction of 2-methylpropan-1-amine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of pyrrolidine. The reaction is usually carried out in an inert solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products Formed
Oxidation: Imines, amides
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(pyrrolidin-1-yl)propan-2-amine: Similar structure but with a different position of the amine group.
3-(Pyrrolidin-1-yl)propan-1-amine: Lacks the methyl group, resulting in different chemical properties.
N-Methylpyrrolidine: Contains a methyl group on the nitrogen atom, leading to distinct reactivity.
Uniqueness
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with a methyl and amine group on a propyl chain makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-3-pyrrolidin-1-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(6-9)7-10-4-2-3-5-10/h8H,2-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJULWGNCNKVHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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